In-Depth Technical Guide: Chemical Properties of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid
In-Depth Technical Guide: Chemical Properties of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS No. 100130-05-0). While experimentally determined data for this specific compound is limited in publicly accessible literature, this document compiles available predicted data, information from commercial suppliers, and comparative analysis with structurally similar compounds. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of its physicochemical characteristics, expected spectral properties, and potential synthetic utility.
Chemical Identity and Physical Properties
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is a substituted pyrimidine derivative featuring an amino group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid at the 4-position. This unique arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1][2][3]
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100130-05-0 | [4] |
| Molecular Formula | C₆H₇N₃O₂S | [4] |
| Molecular Weight | 185.20 g/mol | [4] |
| Appearance | Light yellow to green-yellow solid | [5][6] |
| Predicted Boiling Point | 435.0 ± 30.0 °C | [5] |
| Predicted Density | 1.53 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 3.40 ± 0.10 | [5] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [7] |
Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.
Due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups, the compound's solubility is expected to be pH-dependent. While specific experimental solubility data is not available, related pyrimidine carboxylic acids are generally soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[8]
Spectroscopic Properties (Predicted and Comparative)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted/Expected Observations |
| ¹H NMR | - A singlet for the methylthio (S-CH₃) protons. - A broad singlet for the amino (NH₂) protons. - A singlet for the pyrimidine ring proton. - A broad singlet for the carboxylic acid (COOH) proton, typically downfield. |
| ¹³C NMR | - A signal for the methylthio carbon. - Signals for the pyrimidine ring carbons, with varying chemical shifts due to the different substituents. - A signal for the carboxylic acid carbonyl carbon, typically in the 160-180 ppm range. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300). - N-H stretches from the amino group (approx. 3100-3500). - C=O stretch from the carboxylic acid (approx. 1680-1720). - C=N and C=C stretches from the pyrimidine ring (approx. 1550-1650). - C-S stretch from the methylthio group. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (185.20 g/mol ). - Fragmentation patterns involving the loss of the carboxylic acid group, methylthio group, and cleavage of the pyrimidine ring. |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid was not found in the reviewed literature, its structure suggests that it can be synthesized from appropriately substituted pyrimidine precursors. General synthetic strategies for related aminopyrimidine carboxylic acids often involve the construction of the pyrimidine ring through condensation reactions, followed by functional group interconversions.
One plausible synthetic approach could involve the use of a starting material like 2-(methylthio)pyrimidine with appropriate functional groups at the 4 and 5 positions that can be converted to the carboxylic acid and amino groups, respectively. For instance, a nitrile or ester at the 4-position could be hydrolyzed to the carboxylic acid, and a nitro group at the 5-position could be reduced to the amino group.
The reactivity of this compound is dictated by its three functional groups:
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Carboxylic Acid: Can undergo esterification, amidation, and reduction.
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Amino Group: Can be acylated, alkylated, and can participate in diazotization reactions.
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Methylthio Group: Can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a leaving group in nucleophilic substitution reactions.
This trifunctional nature makes it a valuable intermediate for creating a diverse library of compounds for screening in drug discovery and agrochemical research. The compound has been noted as a versatile reactant in the preparation of helicene analogs.[1]
Potential Applications and Biological Significance
The pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and antibacterial properties. The specific combination of the amino, methylthio, and carboxylic acid groups in 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid provides multiple points for chemical modification, making it an attractive starting material for the synthesis of novel bioactive molecules.
Experimental Protocols (Generalised)
As no specific experimental protocols for this compound were found, a generalized protocol for the synthesis of a related aminopyrimidine derivative is provided below as a reference. Researchers should adapt and optimize this procedure for the specific target compound.
General Procedure for the Synthesis of Substituted 2-Aminopyrimidines:
This procedure describes a general method for the synthesis of 2-aminopyrimidine derivatives by reacting a substituted amine with 2-amino-4,6-dichloropyrimidine under solvent-free conditions.
Method:
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Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.
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The mixture is heated to 80–90 °C without a solvent.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
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Upon completion of the reaction, distilled water is added to the reaction mixture.
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The resulting precipitate is collected by filtration and can be further purified by crystallization from ethanol.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in the characterization and potential synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid.
Figure 1. A logical workflow for the synthesis and analysis of the target compound.
Figure 2. Potential reactivity pathways based on the functional groups of the title compound.
Conclusion
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is a chemical compound with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While comprehensive, experimentally verified data on its chemical properties are not widely available, this guide provides a summary of the current knowledge based on predicted data and comparison with related structures. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications. Researchers are encouraged to consult commercial suppliers for analytical data and to develop and publish detailed synthetic and characterization protocols to contribute to the collective understanding of this promising molecule.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
